N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

CAS No.: 373356-52-6

Cat. No.: VC2540802

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 373356-52-6 |

|---|---|

| Molecular Formula | C11H13N3 |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine |

| Standard InChI | InChI=1S/C11H13N3/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3,(H,13,14) |

| Standard InChI Key | DZKXCPRBGCYVCH-UHFFFAOYSA-N |

| SMILES | CNCC1=CC(=NN1)C2=CC=CC=C2 |

| Canonical SMILES | CNCC1=CC(=NN1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Molecular Structure

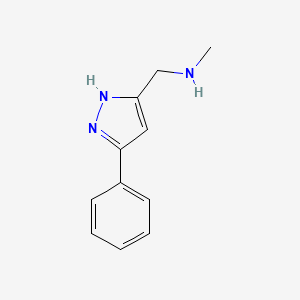

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine consists of a pyrazole core (a five-membered heterocyclic ring containing two adjacent nitrogen atoms) with a phenyl group at position 5 and a methylaminomethyl (-CH₂-NH-CH₃) group at position 3. The structural features of this compound contribute to its potential reactivity and biological interactions.

Physical and Chemical Properties

Based on its structure, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine would likely exhibit the following physicochemical properties:

| Property | Expected Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₃ | Based on structural composition |

| Molecular Weight | Approximately 187.24 g/mol | Calculated from molecular formula |

| Physical State | Solid at room temperature | Common for similar pyrazole derivatives |

| Solubility | Moderate solubility in polar organic solvents; limited water solubility | Based on functional groups present |

| Melting Point | Likely between 120-180°C | Estimated from similar pyrazole compounds |

| LogP | Approximately 1.8-2.5 | Predicted based on structural components |

| pKa | Approximately 8.5-9.5 for the amine group | Typical for similar secondary amines |

Structural Features of Significance

The arrangement of substituents in N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine creates several important structural characteristics:

-

The pyrazole ring provides a rigid scaffold with two nitrogen atoms that can participate in hydrogen bonding.

-

The phenyl group at position 5 contributes aromatic character and potential π-π interactions with biological targets.

-

The methylaminomethyl group introduces a basic center that can form salt bridges with acidic residues in proteins.

-

The unsubstituted nitrogen at position 1 of the pyrazole ring can act as a hydrogen bond donor.

Synthesis Methods

From 5-phenyl-1H-pyrazole-3-carbaldehyde

This approach would involve a two-step process:

-

Preparation of 5-phenyl-1H-pyrazole-3-carbaldehyde from appropriate precursors.

-

Reductive amination with methylamine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Mannich Reaction Approach

The Mannich reaction could potentially provide a direct route:

-

Reaction of 5-phenyl-1H-pyrazole with formaldehyde and methylamine under appropriate conditions.

-

Optimization of reaction parameters to improve yield and selectivity.

From 3-(hydroxymethyl)-5-phenyl-1H-pyrazole

This approach would involve:

-

Synthesis of 3-(hydroxymethyl)-5-phenyl-1H-pyrazole.

-

Conversion of the hydroxyl group to a better leaving group (e.g., mesylate or tosylate).

-

Nucleophilic substitution with methylamine.

Comparison of Synthetic Approaches

| Synthetic Route | Advantages | Challenges | Optimal Conditions |

|---|---|---|---|

| Reductive Amination | Well-established methodology; Good yields typically possible | Requires preparation of aldehyde intermediate; Selectivity issues possible | Temperature: 0-25°C; Solvent: Methanol or THF; pH: 4-6 |

| Mannich Reaction | Direct approach; Fewer steps | May suffer from regioselectivity issues; Side reactions possible | Temperature: 25-60°C; Solvent: Ethanol or dioxane; Catalyst: Acetic acid |

| Nucleophilic Substitution | Good control over reaction; Clean conversion possible | Multi-step process; Requires handling of reactive intermediates | Temperature: 50-80°C; Solvent: DMF or acetonitrile; Base: K₂CO₃ or TEA |

Purification and Characterization

The purification of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine would likely involve:

-

Column chromatography using appropriate solvent systems (e.g., dichloromethane/methanol gradients).

-

Recrystallization from suitable solvents (e.g., ethanol/water mixtures).

-

Formation of crystalline salts (e.g., hydrochloride or oxalate) for further purification.

Characterization would typically include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Elemental analysis

| Enzyme Class | Potential Binding Mode | Therapeutic Relevance |

|---|---|---|

| Kinases | Interaction with ATP-binding site via hydrogen bonding and hydrophobic interactions | Cancer, inflammatory disorders, neurological conditions |

| Phosphodiesterases | Binding to catalytic domain through π-stacking and H-bonding | Cardiovascular diseases, pulmonary disorders |

| Monoamine Oxidases | Interaction with flavin cofactor via aromatic interactions | Neuropsychiatric disorders, neurodegenerative diseases |

Receptor Modulation

The compound may interact with various receptors due to its balanced hydrophilic-lipophilic properties:

-

G-protein coupled receptors (particularly those with amine-binding pockets)

-

Nuclear receptors (through aromatic interactions)

-

Ion channels (via interactions with pore-forming regions)

Anti-inflammatory Activity

Pyrazole derivatives often demonstrate anti-inflammatory properties through multiple mechanisms:

-

Inhibition of cyclooxygenase enzymes (COX-1 and COX-2)

-

Modulation of pro-inflammatory cytokine production

-

Interference with inflammatory signaling cascades

Anticancer Properties

The structural features of this compound suggest potential anticancer activity through:

-

Inhibition of proliferation-associated kinases

-

Induction of apoptosis in cancer cells

-

Modulation of cell cycle progression

Neurological Applications

The compound may have applications in neurological disorders through:

-

Modulation of neurotransmitter systems (particularly monoaminergic pathways)

-

Neuroprotective effects via antioxidant mechanisms

-

Interaction with targets involved in neurodegeneration

Structure-Activity Relationships

Key Structural Elements

Understanding the relationship between structure and function is crucial for optimizing compounds like N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine:

Pyrazole Core

The pyrazole heterocycle serves as a rigid scaffold that:

Phenyl Substituent

The phenyl group at position 5:

-

Increases lipophilicity, potentially enhancing membrane permeability

-

Provides potential for π-π stacking interactions with aromatic amino acid residues

-

Offers a site for further functionalization to tune activity

Methylaminomethyl Group

The methylaminomethyl substituent at position 3:

-

Introduces a basic center for ionic interactions

-

Provides hydrogen bond donor capabilities

-

Contributes conformational flexibility to the molecule

Structural Modifications for Activity Enhancement

Based on established principles of medicinal chemistry, several modifications could potentially enhance the activity of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine:

| Modification | Expected Effect | Potential Benefit |

|---|---|---|

| Halogenation of phenyl ring | Increased lipophilicity; Electronic effects | Enhanced membrane permeability; Altered binding affinity |

| Introduction of hydrogen bond acceptors on phenyl | Additional interaction points | Improved target selectivity |

| N-alkylation of pyrazole NH | Protection from metabolism; Conformational changes | Increased metabolic stability; Modified binding profile |

| Variation in amine substituent | Altered basicity; Steric effects | Fine-tuning of pharmacokinetic properties |

Physicochemical and Pharmacokinetic Considerations

Drug-Likeness Assessment

The potential of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine as a drug candidate can be evaluated using established criteria:

| Parameter | Predicted Value | Lipinski's Rule Compliance |

|---|---|---|

| Molecular Weight | 187.24 g/mol | Yes (< 500) |

| LogP | 1.8-2.5 (estimated) | Yes (< 5) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

| Rotatable Bonds | 3 | Yes (< 10) |

Absorption

-

Moderate lipophilicity suggests good intestinal absorption potential

-

Secondary amine functionality may undergo first-pass metabolism

-

Potential for forming salts could enhance solubility and absorption

Distribution

-

Moderate molecular weight and lipophilicity suggest good tissue distribution

-

Basic amine group may lead to plasma protein binding

-

Potential for blood-brain barrier penetration due to favorable physicochemical properties

Metabolism

Likely metabolic pathways include:

-

N-demethylation of the secondary amine

-

Hydroxylation of the phenyl ring

-

Oxidation of the methylene bridge

-

Conjugation reactions (glucuronidation, sulfation)

Excretion

-

Metabolites likely excreted primarily via renal route

-

Parent compound and lipophilic metabolites may undergo biliary excretion

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in the ¹H NMR spectrum:

-

Pyrazole C4-H: singlet at approximately δ 6.2-6.5 ppm

-

Phenyl protons: multiplet at approximately δ 7.2-7.6 ppm

-

Methylene protons: singlet at approximately δ 3.8-4.0 ppm

-

N-methyl protons: singlet at approximately δ 2.4-2.6 ppm

-

NH proton: broad singlet at approximately δ 1.5-2.0 ppm (may exchange with deuterium)

Mass Spectrometry

Expected fragmentation pattern:

-

Molecular ion at m/z 187 [M]⁺

-

Loss of methylamine fragment (m/z 157)

-

Fragmentation of the pyrazole ring

-

Phenyl-containing fragments

Chromatographic Methods

For purity determination and quantitative analysis:

-

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse phase

-

Mobile phase: Acetonitrile/water gradient with buffer

-

Detection: UV at 254 nm and 280 nm

-

-

Gas Chromatography (GC)

-

Column: 5% phenyl-methylpolysiloxane

-

Temperature program: 100-280°C at 10°C/min

-

Detection: Flame ionization detector or mass spectrometer

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume